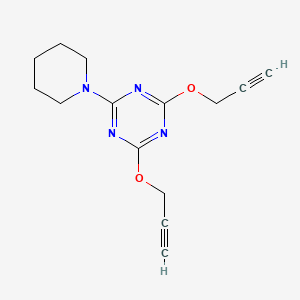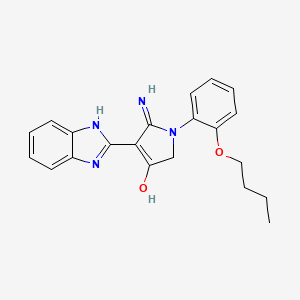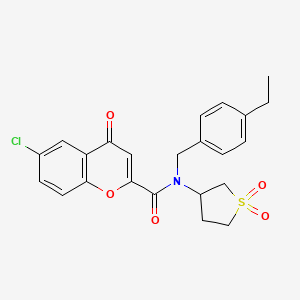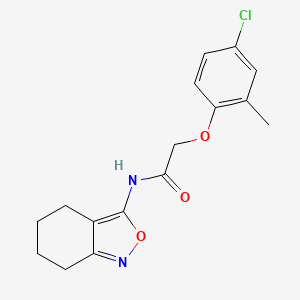
2-(Piperidin-1-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with piperidine and prop-2-yn-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate nucleophiles.
Substitution with Piperidine: The piperidine group can be introduced via nucleophilic substitution reactions, where piperidine displaces a leaving group on the triazine ring.
Introduction of Prop-2-yn-1-yloxy Groups: The prop-2-yn-1-yloxy groups can be added through etherification reactions, where propargyl alcohol reacts with the triazine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The piperidine and prop-2-yn-1-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-1-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders due to the presence of the piperidine moiety.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-4,6-dimethoxy-1,3,5-triazine: Similar structure but with methoxy groups instead of prop-2-yn-1-yloxy groups.
2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
2-(Piperidin-1-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine is unique due to the combination of the piperidine and prop-2-yn-1-yloxy groups, which confer specific chemical and biological properties. The presence of the prop-2-yn-1-yloxy groups allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-piperidin-1-yl-4,6-bis(prop-2-ynoxy)-1,3,5-triazine |
InChI |
InChI=1S/C14H16N4O2/c1-3-10-19-13-15-12(18-8-6-5-7-9-18)16-14(17-13)20-11-4-2/h1-2H,5-11H2 |
InChI Key |
JCZBRHRWRZAYCV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)N2CCCCC2)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390169.png)
![6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390173.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390197.png)
![2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11390198.png)
![N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390202.png)



![Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11390237.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390243.png)

![6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390255.png)
![6-chloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11390262.png)
